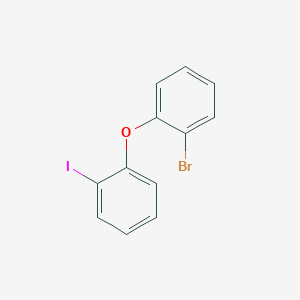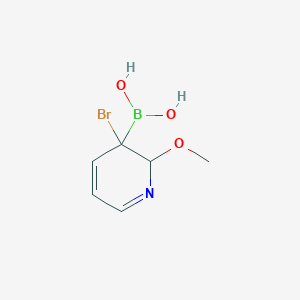
3-Bromo-2-methoxy-pyridine-3-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-methoxy-pyridine-3-boronic acid is an organic compound featuring a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of a bromine atom at the 3rd position and a methoxy group at the 2nd position introduces unique reactivity and functionality to the molecule. The boronic acid group at the 3rd position is particularly valuable in organic synthesis, especially in Suzuki–Miyaura coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methoxy-pyridine-3-boronic acid typically involves several key steps:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: Another approach involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods: Industrial production methods for this compound often rely on scalable and efficient synthetic routes, such as the palladium-catalyzed cross-coupling reactions, which offer high yields and functional group tolerance .
化学反应分析
Types of Reactions: 3-Bromo-2-methoxy-pyridine-3-boronic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The boronic acid group participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki–Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate, are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Coupling Products: Biaryl compounds are typically formed through Suzuki–Miyaura coupling reactions.
科学研究应用
3-Bromo-2-methoxy-pyridine-3-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of novel heterocyclic compounds with potential medicinal properties.
Biology: The compound can be used in the design of molecular probes and sensors due to its ability to form specific interactions with biological molecules.
Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
作用机制
The mechanism of action of 3-Bromo-2-methoxy-pyridine-3-boronic acid primarily involves its participation in coupling reactions. The boronic acid group undergoes transmetalation with palladium catalysts, followed by reductive elimination to form carbon-carbon bonds . The presence of the methoxy group can influence the reactivity and stability of the compound by donating electron density to the pyridine ring.
相似化合物的比较
3-Pyridinylboronic acid: Lacks the bromine and methoxy substituents, making it less reactive in certain substitution reactions.
3-Pyridineboronic acid pinacol ester: A more stable derivative used in similar coupling reactions.
Uniqueness: 3-Bromo-2-methoxy-pyridine-3-boronic acid is unique due to the combination of the bromine atom and methoxy group, which enhances its reactivity and versatility in organic synthesis compared to other pyridine boronic acids.
属性
分子式 |
C6H9BBrNO3 |
|---|---|
分子量 |
233.86 g/mol |
IUPAC 名称 |
(3-bromo-2-methoxy-2H-pyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H9BBrNO3/c1-12-5-6(8,7(10)11)3-2-4-9-5/h2-5,10-11H,1H3 |
InChI 键 |
FRBXGPUPVOOSFB-UHFFFAOYSA-N |
规范 SMILES |
B(C1(C=CC=NC1OC)Br)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14118062.png)
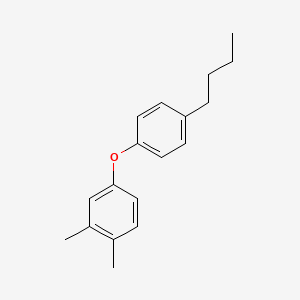
![(5Z)-5-[[2-(3-aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14118074.png)
![ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B14118087.png)

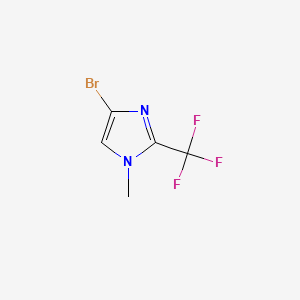
![5-Amino-6-isopropoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14118131.png)
![7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14118146.png)
![5-[3-(Benzyloxy)phenyl]pyrimidin-2(1H)-one](/img/structure/B14118147.png)
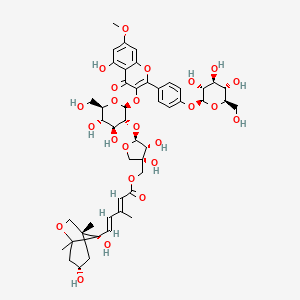
![N2,N2,N7,N7-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9'-xanthene]-2,7-diamine](/img/structure/B14118154.png)

![6-(2-methoxyphenyl)-4-methyl-7-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14118166.png)
